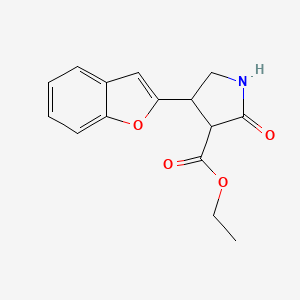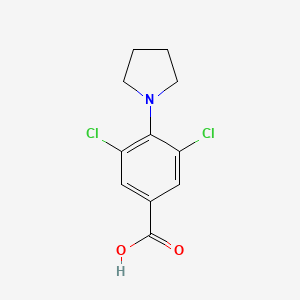
3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid is a chemical compound characterized by the presence of a benzoic acid core substituted with two chlorine atoms at the 3rd and 5th positions and a pyrrolidine ring at the 4th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid and pyrrolidine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or ethanol. A catalyst, such as a base (e.g., sodium hydroxide), is often used to facilitate the reaction.
Procedure: The 3,5-dichlorobenzoic acid is reacted with pyrrolidine under the specified conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
科学的研究の応用
3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other chemical intermediates and as a building block in organic synthesis.
作用機序
The mechanism of action of 3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
4-(Pyrrolidin-1-yl)benzoic acid: Similar structure but lacks the chlorine substituents.
3,5-Dichloro-4-(morpholin-4-yl)benzoic acid: Similar structure with a morpholine ring instead of pyrrolidine.
Uniqueness: 3,5-Dichloro-4-(pyrrolidin-1-yl)benzoic acid is unique due to the presence of both chlorine atoms and the pyrrolidine ring, which can confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
650623-54-4 |
|---|---|
分子式 |
C11H11Cl2NO2 |
分子量 |
260.11 g/mol |
IUPAC名 |
3,5-dichloro-4-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H11Cl2NO2/c12-8-5-7(11(15)16)6-9(13)10(8)14-3-1-2-4-14/h5-6H,1-4H2,(H,15,16) |
InChIキー |
OLYBMCFOHXZLFD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=C(C=C2Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)
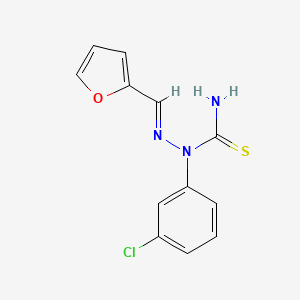
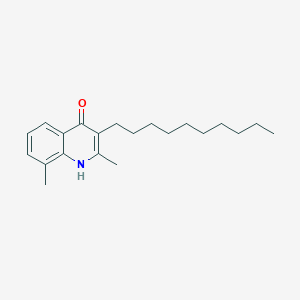
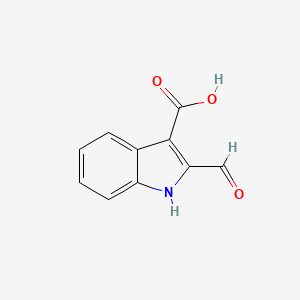
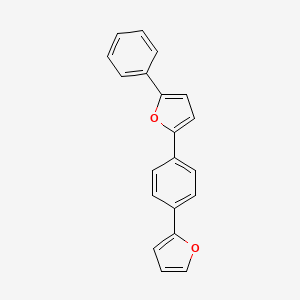
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
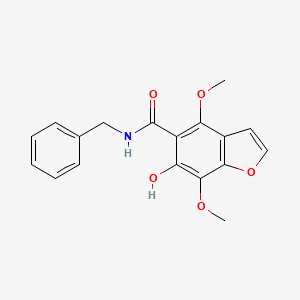
![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)

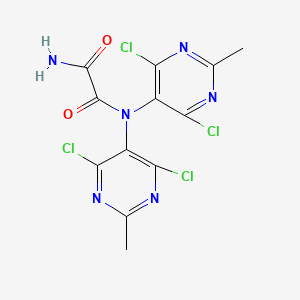
![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
![2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B12896992.png)
